(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate
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Overview
Description
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound with a unique structure It belongs to the class of isoindoles, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation and Functionalization: The final steps involve oxidation and functionalization to introduce the oxo and carboxylate groups. Common reagents for these steps include oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate: is similar to other isoindole derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific tert-butyl and oxo functional groups, which confer unique chemical properties and reactivity. These features make it particularly valuable in applications requiring specific interactions or stability under certain conditions.
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXIHAGXWAFOF-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC(=O)C[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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